molecular formula C15H16FNO4 B258107 3-[(3-Fluoro-4-methylanilino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid

3-[(3-Fluoro-4-methylanilino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid

カタログ番号 B258107
分子量: 293.29 g/mol
InChIキー: TZFORGPZIAVOKJ-MROQNXINSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-[(3-Fluoro-4-methylanilino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid is a synthetic compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. It is a bicyclic compound that contains a unique structural feature of a seven-membered ring with an oxygen atom and a carbonyl group.

科学的研究の応用

3-[(3-Fluoro-4-methylanilino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid has been extensively studied for its potential applications as a therapeutic agent in the treatment of various diseases. It has been shown to exhibit potent inhibitory activity against certain enzymes such as dipeptidyl peptidase-4 (DPP-4) and cathepsin K, which are involved in the pathogenesis of diabetes and osteoporosis, respectively. Additionally, it has been reported to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory disorders such as rheumatoid arthritis.

作用機序

The mechanism of action of 3-[(3-Fluoro-4-methylanilino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid involves the inhibition of specific enzymes through the formation of a covalent bond with the active site of the enzyme. For instance, it forms a covalent bond with the catalytic serine residue of DPP-4, which prevents the cleavage of incretin hormones and thereby enhances insulin secretion. Similarly, it inhibits cathepsin K by forming a covalent bond with the active site cysteine residue, which prevents the degradation of collagen in bones.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[(3-Fluoro-4-methylanilino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid are dependent on the specific enzyme it inhibits. For instance, inhibition of DPP-4 results in increased insulin secretion and improved glucose homeostasis, while inhibition of cathepsin K results in decreased bone resorption and improved bone density. Additionally, it has been reported to exhibit anti-inflammatory and analgesic effects, which may be attributed to its inhibition of certain enzymes involved in inflammation.

実験室実験の利点と制限

One of the major advantages of 3-[(3-Fluoro-4-methylanilino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid is its potency and specificity towards certain enzymes. This makes it a valuable tool for studying the biological functions of these enzymes and their role in disease pathogenesis. However, one of the limitations of this compound is its synthetic complexity, which may make it difficult to obtain in large quantities for in vivo studies.

将来の方向性

There are several potential future directions for the research and development of 3-[(3-Fluoro-4-methylanilino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid. One possible direction is the optimization of its synthetic route to improve the yield and scalability of the process. Another direction is the evaluation of its efficacy and safety in preclinical and clinical studies for the treatment of various diseases. Additionally, further studies are needed to elucidate its mechanism of action and explore its potential applications in other areas of medicinal chemistry.

合成法

The synthesis of 3-[(3-Fluoro-4-methylanilino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid involves a multistep process that requires the use of various reagents and catalysts. The initial step involves the protection of the amine group of 3-Fluoro-4-methylaniline using a suitable protecting group such as Boc (tert-butyloxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl). This is followed by the reaction of the protected amine with 2,3-epoxy-1-propanol in the presence of a Lewis acid catalyst to form the bicyclic compound. The final step involves the deprotection of the amine group to yield the desired product.

特性

製品名

3-[(3-Fluoro-4-methylanilino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid

分子式

C15H16FNO4

分子量

293.29 g/mol

IUPAC名

(1R,2R,3S,4S)-2-[(3-fluoro-4-methylphenyl)carbamoyl]-7-oxabicyclo[2.2.1]heptane-3-carboxylic acid

InChI

InChI=1S/C15H16FNO4/c1-7-2-3-8(6-9(7)16)17-14(18)12-10-4-5-11(21-10)13(12)15(19)20/h2-3,6,10-13H,4-5H2,1H3,(H,17,18)(H,19,20)/t10-,11+,12+,13-/m1/s1

InChIキー

TZFORGPZIAVOKJ-MROQNXINSA-N

異性体SMILES

CC1=C(C=C(C=C1)NC(=O)[C@H]2[C@H]3CC[C@@H]([C@H]2C(=O)O)O3)F

SMILES

CC1=C(C=C(C=C1)NC(=O)C2C3CCC(C2C(=O)O)O3)F

正規SMILES

CC1=C(C=C(C=C1)NC(=O)C2C3CCC(C2C(=O)O)O3)F

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。